molecular formula C7H2F7NO B8291024 2,3,5,6-Tetrafluoro-4-(2,2,2-trifluoroethoxy)pyridine

2,3,5,6-Tetrafluoro-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8291024
M. Wt: 249.09 g/mol
InChI Key: ABODCQCRNDBRGI-UHFFFAOYSA-N
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Patent
US05877181

Procedure details

In a similar manner, the following compounds were made: 2,3,5,6-tetrafluoro-4-(2,2,2-trifluoroethoxy)pyridine; and 2,3,5,6-tetrafluoro-4-(1,3-difluoroprop-2-oxy)pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3,5,6-tetrafluoro-4-(1,3-difluoroprop-2-oxy)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH2:10]C(F)(F)F)[C:5]([F:15])=[C:4]([F:16])[N:3]=1.FC1C(F)=C(OC(CF)CF)C(F)=C(F)N=1>>[CH3:10][O:9][C:6]1[C:7]([F:8])=[C:2]([F:1])[N:3]=[C:4]([F:16])[C:5]=1[F:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=C(C(=C1F)OCC(F)(F)F)F)F
Step Two
Name
2,3,5,6-tetrafluoro-4-(1,3-difluoroprop-2-oxy)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=C(C(=C1F)OC(CF)CF)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=NC(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.